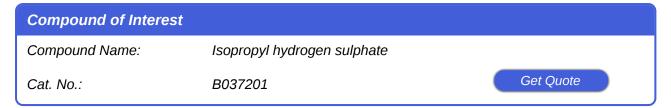


A Comparative Guide to the Kinetic Studies of Isopropyl Hydrogen Sulphate Reactions

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of **isopropyl hydrogen sulphate** reactions, with a focus on its hydrolysis and reactions with nucleophiles. Due to the limited availability of specific kinetic data for **isopropyl hydrogen sulphate**, this guide leverages data from analogous alkyl sulphates, namely methyl and dodecyl sulphate, to provide a comprehensive comparative framework.

Executive Summary

Isopropyl hydrogen sulphate is a reactive ester that undergoes hydrolysis and nucleophilic substitution reactions. Its reactivity is significantly influenced by the pH of the medium. In acidic conditions, hydrolysis proceeds via a unimolecular (A-1) mechanism involving sulphur-oxygen bond cleavage. Conversely, alkaline hydrolysis follows a bimolecular nucleophilic substitution (SN2) mechanism with carbon-oxygen bond scission. While specific kinetic parameters for **isopropyl hydrogen sulphate** are not readily available in the reviewed literature, data for other primary and secondary alkyl sulphates provide valuable insights into its expected reactivity.

Data Presentation: A Comparative Look at Alkyl Sulphate Hydrolysis



The following tables summarize the available kinetic data for the hydrolysis of various alkyl sulphates, which can be used to infer the reactivity of **isopropyl hydrogen sulphate**.

Table 1: Kinetic Data for the Hydrolysis of Methyl Hydrogen Sulphate at 25°C

Condition	Rate Constant (k)	ΔH‡ (kcal/mol)	TΔS‡ (kcal/mol)
1 M HCI	$1.7 \times 10^{-8} \text{ s}^{-1}[1]$	24.6[1]	-3.9[1]
1 М КОН	$8.3 \times 10^{-8} \text{ s}^{-1}[1]$	18.8[1]	-8.2[1]
Neutral (pH 6.8)	2 x 10 ⁻¹¹ s ⁻¹ [1]	32[1]	N/A

Table 2: Kinetic Data for the Reaction of **Isopropyl Hydrogen Sulphate** with Nucleophiles at 25°C

Nucleophile	Reaction Type	Second-Order Rate Constant (k ₂) Range (M ⁻¹ s ⁻¹)
Amines	SN2	1.2 x 10 ⁻³ - 5.8 x 10 ⁻² [2]
Alkoxides	SN2	1.2 x 10 ⁻³ - 5.8 x 10 ⁻² [2]

Table 3: Comparative Hydrolysis Characteristics of Alkyl Sulphates



Alkyl Sulphate	Hydrolysis Mechanism (Acidic)	Hydrolysis Mechanism (Alkaline)	Key Observations
Isopropyl Hydrogen Sulphate	A-1 type, S-O bond cleavage[3]	SN2 type, C-O bond cleavage[3]	Expected to be reactive as a secondary alkyl sulphate.
Methyl Hydrogen Sulphate	A-1 type, S-O bond cleavage[3]	SN2 type, C-O bond cleavage[3]	Serves as a baseline for primary alkyl sulphate reactivity.[1]
Ethyl Hydrogen Sulphate	A-1 type, S-O bond cleavage[3]	SN2 type, C-O bond cleavage[3]	
Sodium Dodecyl Sulphate (SDS)	Acid-catalysed S-O bond cleavage[4]	Autocatalytic hydrolysis in neutral solution.[4]	Hydrolysis rate is influenced by surfactant aggregation.

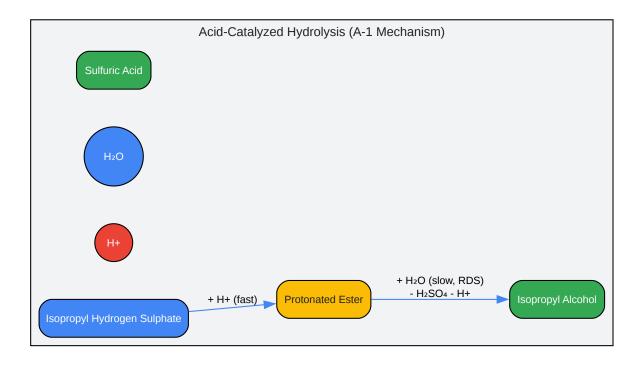
Reaction Mechanisms and Pathways

The reaction pathway of **isopropyl hydrogen sulphate** is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis

In acidic solutions, the hydrolysis of alkyl hydrogen sulphates, including the isopropyl ester, proceeds through an A-1 (unimolecular) mechanism. This involves the protonation of the sulphate ester followed by the rate-determining cleavage of the sulphur-oxygen bond.[3]





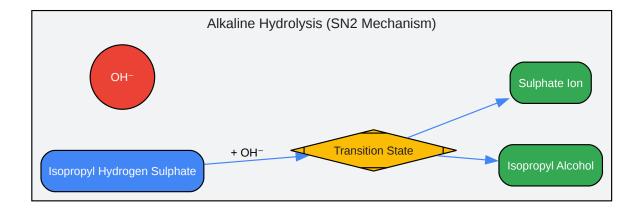
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Caption: Acid-catalyzed hydrolysis of isopropyl hydrogen sulphate.

Alkaline Hydrolysis

Under alkaline conditions, the hydrolysis of **isopropyl hydrogen sulphate** occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide ion acts as a nucleophile, attacking the α -carbon and displacing the sulphate group, leading to the formation of isopropyl alcohol.[2][3]





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Caption: Alkaline hydrolysis of isopropyl hydrogen sulphate.

Experimental Protocols

While specific, detailed protocols for the kinetic study of **isopropyl hydrogen sulphate** were not found, a general methodology for studying the kinetics of alkyl sulphate hydrolysis can be outlined based on common laboratory practices.

General Protocol for Kinetic Analysis of Alkyl Sulphate Hydrolysis by Titration

This protocol is adapted from the general procedure for studying the acid-catalyzed hydrolysis of esters.

- 1. Materials and Reagents:
- Isopropyl hydrogen sulphate
- Standardized hydrochloric acid (HCI) solution (e.g., 0.5 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Phenolphthalein indicator



- Deionized water
- Ice bath
- Thermostatically controlled water bath
- Conical flasks, pipettes, burette, stopwatch

2. Procedure:

- Reaction Setup: Pipette a known volume of the standardized HCl solution into a series of conical flasks. Place the flasks in a thermostatically controlled water bath to equilibrate at the desired reaction temperature.
- Initiation of Reaction: Add a known amount of **isopropyl hydrogen sulphate** to the first flask and simultaneously start a stopwatch. This is time t=0.
- Sampling: At regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), withdraw a fixed volume of the reaction mixture from the corresponding flask and immediately transfer it to another conical flask containing ice to quench the reaction.
- Titration: Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint, permanent pink color. Record the volume of NaOH consumed (Vt).
- Infinity Reading (V∞): To determine the concentration at the completion of the reaction, heat
 a separate sample of the reaction mixture in a sealed tube at a higher temperature for a
 prolonged period to ensure complete hydrolysis. Cool the sample and titrate a known volume
 with the standardized NaOH solution. This gives V∞.
- Initial Reading (V0): Titrate a sample of the initial reaction mixture (at t=0) to determine the initial acid concentration.
- 3. Data Analysis: The rate constant (k) for a first-order reaction can be calculated using the integrated rate law:

k = (2.303/t) * log[(V - V0) / (V - Vt)]



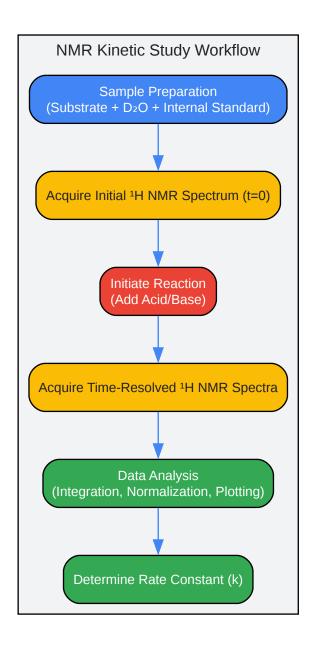
A plot of $log(V \infty - Vt)$ versus time (t) should yield a straight line with a slope of -k/2.303, from which the rate constant can be determined.

General Protocol for Kinetic Analysis by NMR Spectroscopy

- 1. Sample Preparation:
- Prepare a solution of **isopropyl hydrogen sulphate** of known concentration in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
- Prepare the appropriate acidic or basic solution in the same deuterated solvent.
- 2. NMR Experiment:
- Acquire an initial ¹H NMR spectrum of the **isopropyl hydrogen sulphate** solution before the addition of the acid or base to serve as the t=0 reference.
- Initiate the reaction by adding the acidic or basic solution to the NMR tube.
- Acquire a series of ¹H NMR spectra at regular time intervals. The temperature should be maintained and monitored using the NMR spectrometer's variable temperature unit.
- 3. Data Analysis:
- Identify the characteristic peaks for the reactant (isopropyl hydrogen sulphate) and the product (isopropyl alcohol).
- Integrate the area of a non-overlapping peak for both the reactant and the product in each spectrum.
- Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.
- Plot the concentration of the reactant (proportional to its normalized integral) as a function of time.



• Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).



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Caption: Workflow for a kinetic study using NMR spectroscopy.

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- To cite this document: BenchChem. [A Comparative Guide to the Kinetic Studies of Isopropyl Hydrogen Sulphate Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037201#kinetic-studies-of-isopropyl-hydrogen-sulphate-reactions]

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